Toluene isopropyl alcohol
Description
Toluene (C₆H₅CH₃) is a colorless, aromatic hydrocarbon derived from petroleum. It is widely used as an industrial solvent due to its high solvency power, low cost, and volatility. Toluene’s structure includes a methyl group attached to a benzene ring, making it less polar than alcohols but highly effective in dissolving non-polar substances like paints, resins, and adhesives .
Isopropyl Alcohol (IPA) (C₃H₈O), also known as 2-propanol, is a secondary alcohol with a hydroxyl group bonded to a carbon atom connected to two methyl groups. It is a versatile solvent with polar and non-polar characteristics, enabling miscibility with water and organic compounds. IPA is commonly used in pharmaceuticals, cosmetics, and electronics cleaning due to its rapid evaporation and antimicrobial properties .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
propan-2-ol;toluene |
InChI |
InChI=1S/C7H8.C3H8O/c1-7-5-3-2-4-6-7;1-3(2)4/h2-6H,1H3;3-4H,1-2H3 |
InChI Key |
FZJCXIDLUFPGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.CC(C)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Analysis and Titration
Toluene-isopropyl alcohol is commonly used as a solvent in titration methods, particularly for determining the acid number of petroleum products. The mixture is capable of dissolving test materials with sufficient polarity, making it suitable for potentiometric titration techniques. The ASTM standard method for acid number assessment utilizes this solvent blend to ensure accurate results while maintaining a low inherent acid value, which is crucial for blank determinations in titration .
Toxicological Studies
The compound has been extensively studied in toxicology to understand its effects on human health and the environment. Research indicates that exposure to toluene can lead to significant health risks, particularly when combined with other substances like ethanol. Studies have shown that toluene increases the toxicity of ethanol and vice versa, highlighting the importance of understanding these interactions in occupational settings . Furthermore, experiments on rats have demonstrated that co-exposure to isopropyl alcohol can suppress the metabolism of toluene, affecting its excretion and overall toxicity profile .
Industrial Applications
Toluene-isopropyl alcohol mixtures are utilized in various industrial applications, particularly in coatings and adhesives. For instance, acid-modified chlorinated polyolefin formulations often incorporate this solvent blend to enhance adhesion properties for paints and primers used on polypropylene substrates. This application is critical in automotive manufacturing, where durable finishes are required for components like bumpers and wheel caps .
Chemical Synthesis
In chemical synthesis, toluene-isopropyl alcohol serves as a medium for reactions such as alkylation processes. Research has shown that this solvent blend can facilitate the alkylation of toluene with isopropyl alcohol under controlled conditions, enhancing yield and selectivity in producing various alkylated products . This property is particularly valuable in the production of specialty chemicals and pharmaceuticals.
Environmental Monitoring
The use of toluene-isopropyl alcohol extends into environmental monitoring where it is employed as a solvent for extracting pollutants from water samples. Its effectiveness in solubilizing organic compounds makes it a preferred choice for analytical methods aimed at assessing environmental contamination levels .
Case Study 1: Toxicological Interaction
A notable case study involved a 30-year-old male who exhibited acute toxicity due to the combined intake of ethanol and toluene. The findings underscored the need for caution regarding the concurrent use of these substances, especially in settings where exposure might occur simultaneously .
Case Study 2: Industrial Application
In an industrial setting, a study demonstrated that using a primer containing a toluene-isopropyl alcohol blend significantly improved adhesion properties on thermoplastic olefins compared to traditional solvents. This enhancement led to better performance in automotive applications where durability is critical .
Chemical Reactions Analysis
Reaction Mechanism
The main reaction is:
Secondary reactions include isomerization of p-cymene to m-cymene, further alkylation to form diisopropyl toluenes, and dehydration of isopropyl alcohol to propylene.
SAPO-5 Catalysts
SAPO-5 catalysts have been studied for their effectiveness in toluene isopropylation. The silicon content in SAPO-5 influences the catalyst's activity, with higher silicon content leading to increased toluene conversion . The optimal temperature for cymene yield and selectivity is around 513 K .
Mordenite Catalysts
Mordenite (HM) catalysts with varying Si/Al ratios have also been used. The Si/Al ratio affects the acidity and, consequently, the activity of the catalyst in toluene alkylation .
HZSM-5 Catalysts
Modified HZSM-5 catalysts have shown enhanced p-cymene selectivity and yield under both atmospheric and supercritical conditions .
Kinetics of the Reaction
The reaction kinetics are typically pseudo-first-order with respect to isopropyl alcohol, which is the limiting reactant, and zero-order with respect to toluene, which is in excess . The apparent activation energy for this reaction over SAPO-5 catalysts is approximately 55.36 kJ/mol .
Temperature
Temperature significantly affects the yield and selectivity of cymenes. The optimal temperature for cymene production is around 513 K .
Feed Mole Ratio
Increasing the toluene to isopropyl alcohol feed mole ratio enhances cymene selectivity but decreases toluene conversion .
Catalyst Deactivation
Catalyst deactivation occurs due to coke formation and pore blocking, leading to decreased activity over time .
Product Distribution
The product distribution includes cymenes (mainly p-cymene), with secondary products such as m-cymene and diisopropyl toluenes. The selectivity to p-cymene can be as high as 40% under certain conditions .
Table 1: Effect of Si Content on SAPO-5 Catalyst Activity
| Catalyst | Si Content (M) | Toluene Conversion (%) | Cymene Selectivity (%) |
|---|---|---|---|
| SAPO-5b | 0.05 | 18.76 | 96.51 |
| SAPO-5c | 0.1 | 19.26 | 95.95 |
| SAPO-5d | 0.2 | 20.43 | 95.32 |
Table 2: Effect of Temperature on Cymene Yield
| Temperature (K) | Cymene Yield (%) |
|---|---|
| 453 | 15.1 |
| 473 | 17.3 |
| 513 | 19.4 |
| 553 | 16.5 |
Table 3: Effect of Feed Mole Ratio on Cymene Selectivity
| Toluene/IPA Mole Ratio | Cymene Selectivity (%) | p-Cymene Selectivity (%) |
|---|---|---|
| 2 | 70 | 35 |
| 4 | 85 | 38 |
| 6 | 95 | 40 |
| 8 | 96 | 39 |
These tables illustrate the impact of different parameters on the reaction outcomes, highlighting the importance of optimizing conditions for desired product selectivity and yield.
Comparison with Similar Compounds
Key Research Findings
Catalytic Reactions : Toluene and IPA react over ZSM-5 catalysts to form cymenes (C₁₀) and dibenzenes (C₁₃), with mesoporous catalysts enhancing yield by 30% compared to conventional zeolites .
Toxicity Profile: IPA’s median lethal dose (LD₅₀) in mammals is 5,000 mg/kg, lower than ethanol’s 7,000 mg/kg but safer than methanol’s 1,000 mg/kg .
Green Chemistry: Replacing toluene and IPA with ethanol-water mixtures reduces solvent waste by 40% in titrations without compromising accuracy .
Data Tables
Table 1. Physical Properties of Toluene and IPA
| Property | Toluene | IPA | |
|---|---|---|---|
| Molecular Weight (g/mol) | 92.14 | 60.10 | |
| Density (g/cm³) | 0.867 | 0.785 | |
| Flash Point (°C) | 4.4 | 12 | |
| Solubility in Water | 0.05 g/100 mL | Miscible |
Table 2. Sensor Response to VOCs (50 ppm at 225°C)
| VOC | Au-Pd/ZnO Sensor Response |
|---|---|
| Acetone | 4.5 |
| IPA | 1.2 |
| Toluene | 0.7 |
| Ethanol | 0.8 |
Preparation Methods
Modified HZSM-5 Zeolite Catalysts
HZSM-5 zeolites, when chemically modified via silicon deposition, exhibit enhanced selectivity for para-cymene due to pore structure tuning. In a seminal study, SiCl₄-modified HZSM-5 pellets achieved 94% p-cymene selectivity and 84% yield under supercritical CO₂ conditions (543 K, 17.23 MPa, WHSV = 6.5 h⁻¹). The deposition process narrows pore apertures, favoring the diffusion of the smaller p-cymene isomer over bulkier ortho and meta isomers. Comparative data under atmospheric pressure revealed lower yields (51%) due to rapid catalyst deactivation from water byproduct accumulation.
Table 1: Performance of Si-Modified HZSM-5 Under Varied Conditions
| Condition | Temperature (K) | Pressure (MPa) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Supercritical CO₂ | 543 | 17.23 | 94 | 84 |
| Atmospheric (N₂) | 543 | 0.1 | 92 | 51 |
| Supercritical Toluene | 573 | 4.1 | 81 | 68 |
SAPO-5 Molecular Sieves
SAPO-5 catalysts, particularly those with higher silicon content (Si/Al = 0.15–0.25), demonstrate superior toluene conversion (19–21%) and cymene selectivity (95%) at 513 K. The framework’s unidirectional 12-membered ring channels facilitate reactant diffusion while suppressing polyalkylation. Kinetic studies revealed a first-order dependence on IPA concentration, with an apparent activation energy of 55.36 kJ/mol . Notably, excessive temperatures (>553 K) promote side reactions, including IPA dehydration to propylene and subsequent oligomerization.
Reaction Engineering and Process Optimization
Supercritical Fluid Operations
Supercritical CO₂ (scCO₂) mitigates catalyst coking by enhancing water removal. At 17.23 MPa, scCO₂’s low viscosity improves mass transfer, enabling steady-state operation with <5% deactivation over 100 hours. In contrast, supercritical toluene operations (critical temperature: 591 K) destabilize the system, generating 12–15% aliphatic byproducts via radical pathways.
Atmospheric Pressure Alkylation
Atmospheric systems using modified HZSM-5 require frequent regeneration (every 8–12 hours) due to water-induced acid site leaching. Co-feeding nitrogen diluent (1:1 molar ratio) marginally improves longevity but reduces space-time yield by 30%.
Mechanistic and Kinetic Insights
Reaction Pathways
The alkylation proceeds via a Brønsted acid-mediated mechanism:
-
IPA activation : IPA dehydrates to propylene () on acid sites.
-
Alkylation : Propylene reacts with toluene to form cymene isomers.
-
Isomerization : Para- to meta-cymene rearrangement occurs at >523 K.
The rate-determining step is propylene formation, as evidenced by kinetic isotope studies.
Thermodynamic Considerations
Equilibrium favors p-cymene below 523 K (). Above this threshold, entropy-driven isomerization dominates, reducing para selectivity.
Catalyst Deactivation and Regeneration
Water, a byproduct of IPA dehydration, competitively adsorbs on acid sites, reducing turnover frequencies by 40–60%. Periodic calcination at 823 K restores activity but induces dealumination in SAPO-5 catalysts, necessitating silicon-rich formulations for industrial use.
Emerging Catalytic Materials
Rare Earth-Modified Zeolites
Patented Ce-ZSM-5 catalysts (CN1214961A) demonstrate 98% toluene selectivity in reverse isopropyl removal reactions, hinting at potential bidirectional tunability. However, their forward alkylation efficacy remains untested.
Hierarchical Zeolites
Mesoporous HZSM-5 derivatives (2–5 nm mesopores) show promise in reducing diffusion limitations, though cymene yields plateau at 78% due to increased side reactions.
Industrial Scalability and Challenges
While scCO₂ operations offer high yields, their energy intensity (17 MPa compression) limits adoption. Hybrid systems combining atmospheric alkylation with membrane-based water removal may offer a compromise, though pilot-scale data are lacking.
Q & A
Q. What are the common laboratory synthesis methods for isopropyl alcohol, and what experimental parameters must be controlled to optimize yield?
Isopropyl alcohol is synthesized via three primary methods: (1) direct hydration of propylene using solid acid catalysts under high pressure (~20 atm) and temperatures (130–150°C) to minimize side reactions; (2) indirect hydration (sulfuric acid method), where propylene reacts with sulfuric acid to form sulfate esters, followed by hydrolysis; and (3) catalytic hydrogenation of acetone using Raney nickel or palladium catalysts at 80–150°C and 10–20 bar H₂. Key parameters include feedstock purity (propylene for direct hydration), reaction temperature/pressure control, and catalyst selectivity to avoid diisopropyl ether formation .
Q. How can the thermal conductivity of toluene and isopropyl alcohol be accurately measured in laboratory settings?
The transient hot-wire (THW-L2) method is widely used, offering ±5% accuracy. For toluene, measured thermal conductivity (λ) is 0.130 W/m·K (vs. literature 0.129 W/m·K), while isopropyl alcohol shows λ = 0.137 W/m·K (vs. 0.135 W/m·K). Ensure solvents are anhydrous, and calibrate the instrument with glycerol (λ = 0.292 W/m·K) to validate reproducibility (±2%) .
Advanced Research Questions
Q. How do metabolic pathways in diabetic versus normal animal models affect the endogenous production of isopropyl alcohol from acetone?
Diabetic rats exhibit a two-phase metabolic response to acetone administration: blood isopropyl alcohol levels rise initially but plateau due to impaired enzymatic reduction (e.g., alcohol dehydrogenase activity). In contrast, normal rats show a linear dose-response. Chronic exposure does not enhance conversion efficiency, suggesting saturation of metabolic pathways. This highlights the need for controlled models when studying endogenous alcohol production .
Q. What strategies are effective in resolving discrepancies between experimental and literature values for solvent properties like thermal conductivity?
Discrepancies arise from impurities, measurement techniques, or calibration errors. For example, THW-L2 data validation involves:
Q. How can block flow diagrams (BFDs) optimize the direct hydration process for isopropyl alcohol production?
BFDs simplify process design by mapping unit operations:
- Reactor : Propylene and water feed (3:1 molar ratio) into a fixed-bed reactor with acidic catalysts.
- Separation : Distillation columns remove unreacted propylene (recycled) and water, yielding >99% pure isopropyl alcohol.
- Energy integration : Heat recovery from exothermic reactions reduces energy costs by 15–20% .
Q. What evidence supports the metabolic conversion of acetone to isopropyl alcohol in mammalian systems, and how does chronic exposure influence this pathway?
Human and rat studies confirm acetone reduction to isopropyl alcohol via ADH/cytochrome P450 enzymes . Acute exposure in normal rats produces dose-dependent isopropanol, but chronic exposure (7 days) does not enhance conversion, likely due to enzyme inhibition or substrate toxicity. Diabetic models show altered kinetics, emphasizing the role of metabolic health in pathway efficiency .
Q. What are the best practices for preparing standardized solutions involving isopropyl alcohol and toluene in volumetric analysis?
For tetrabutylammonium hydroxide (TBAH) solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
